![molecular formula C20H28N4O2 B2783562 (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014091-17-8](/img/structure/B2783562.png)
(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
is a novel piperazine derivative . It has been studied for its anti-inflammatory effects .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a way that disrupts essential biological processes . For instance, some compounds can bind to a protein’s active site, inhibiting its function and leading to cell death .
Biochemical Pathways
For example, some compounds can induce oxidative stress, leading to cell damage . Others can inhibit key enzymes, disrupting essential biological processes .
Result of Action
Similar compounds have been found to exhibit potent antipromastigote activity, suggesting that they may be effective against certain types of parasites . Additionally, some compounds can induce oxidative stress, leading to cell damage .
Advantages and Limitations for Lab Experiments
(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a highly potent and selective compound that has been extensively studied in preclinical models of neurological and psychiatric disorders. However, its use in lab experiments is limited by its relatively short half-life and poor oral bioavailability, which may necessitate the use of alternative administration routes such as intravenous injection.
Future Directions
There are several potential future directions for research on (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of alternative administration routes to improve its pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms underlying its pharmacological effects and to identify potential biomarkers of treatment response.
Synthesis Methods
(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3-propoxy-1-propyl-1H-pyrazol-4-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reagent such as trifluoroacetic anhydride (TFAA) to yield the final product, this compound.
Scientific Research Applications
(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are known to play a critical role in the regulation of mood and behavior.
Safety and Hazards
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-3-10-24-16-18(19(21-24)26-15-4-2)20(25)23-13-11-22(12-14-23)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVYFIFOBKMPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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